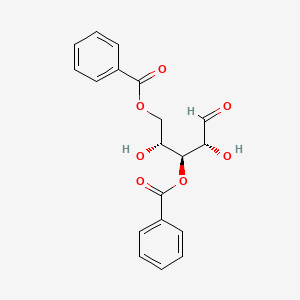
D-Xylose, 3,5-dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Xylose, 3,5-dibenzoate: is a derivative of D-xylose, a five-carbon aldose sugar. This compound is characterized by the presence of two benzoate groups attached to the 3rd and 5th carbon atoms of the D-xylose molecule. D-Xylose itself is a naturally occurring sugar found in various plants and is a significant component of hemicellulose, a major constituent of plant cell walls.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose, 3,5-dibenzoate typically involves the esterification of D-xylose with benzoic acid derivatives. One common method includes the reaction of D-xylose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of immobilized catalysts can improve the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: D-Xylose, 3,5-dibenzoate can undergo various chemical reactions, including:
Oxidation: The benzoate groups can be oxidized to form carboxylic acids.
Reduction: The ester bonds can be reduced to alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of D-xylose, 3,5-dicarboxylic acid.
Reduction: Formation of D-xylose, 3,5-dihydroxy compound.
Substitution: Formation of various substituted D-xylose derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: D-Xylose, 3,5-dibenzoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the metabolism of xylose and its derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the breakdown and utilization of xylose in microorganisms .
Medicine: this compound has potential applications in drug delivery systems. The benzoate groups can be modified to attach therapeutic agents, allowing for targeted delivery and controlled release of drugs.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and resins. Its incorporation into polymer matrices can enhance the mechanical properties and biodegradability of the resulting materials .
Mecanismo De Acción
The mechanism of action of D-Xylose, 3,5-dibenzoate involves its interaction with specific enzymes and molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release D-xylose and benzoic acid. The released D-xylose can then enter metabolic pathways such as the pentose phosphate pathway, where it is further metabolized to produce energy and other essential metabolites .
Comparación Con Compuestos Similares
D-Xylose: The parent compound of D-Xylose, 3,5-dibenzoate, which lacks the benzoate groups.
L-Arabinose: A similar five-carbon sugar with a different stereochemistry.
D-Arabitol: A sugar alcohol derived from the reduction of D-xylose.
Uniqueness: this compound is unique due to the presence of benzoate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial processes .
Propiedades
Fórmula molecular |
C19H18O7 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-3-benzoyloxy-2,4-dihydroxy-5-oxopentyl] benzoate |
InChI |
InChI=1S/C19H18O7/c20-11-15(21)17(26-19(24)14-9-5-2-6-10-14)16(22)12-25-18(23)13-7-3-1-4-8-13/h1-11,15-17,21-22H,12H2/t15-,16+,17+/m0/s1 |
Clave InChI |
DTZDHFWABDJANX-GVDBMIGSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H]([C@H](C=O)O)OC(=O)C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(C(C(C=O)O)OC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


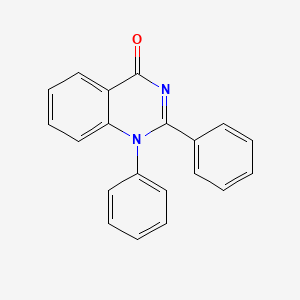
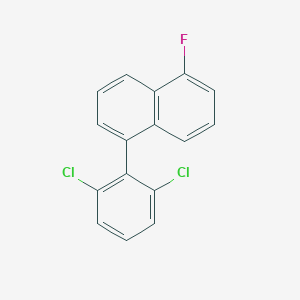

![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)

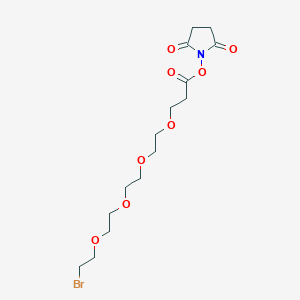

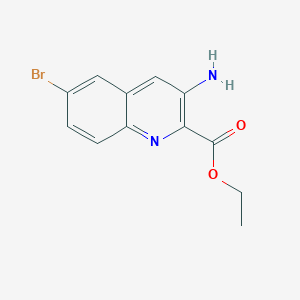

![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)
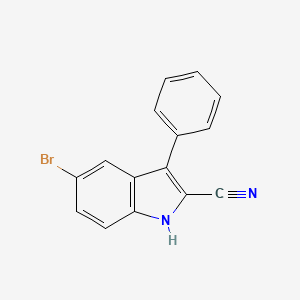

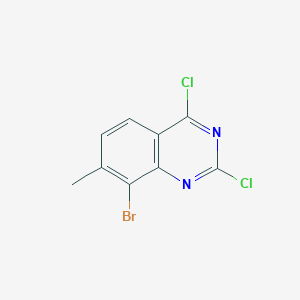
![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)
